molecular formula C12H8O4 B565719 9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one CAS No. 1246819-63-5

9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one

Cat. No. B565719
M. Wt: 220.203
InChI Key: QXKHYNVANLEOEG-KQORAOOSSA-N
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Patent
US04130568

Procedure details

A solution of 2.76 g. (0.010 mole) of 7-acetoxy-8-methoxycoumarin-6-acetaldehyde in 30 ml. of 85% phosphoric acid was heated at 100° for 20 min, cooled and partitioned between water/methylene chloride. The aqueous phase was further extracted with methylene chloride. The organic extracts were combined, dried over sodium sulfate, and evaporated to yield 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one. Purification was achieved by filtration through a silica gel column, eluting with benzene/ethyl acetate, 4:1. The filtrate was evaporated to afford pure end product, mp 145°-146°.
Name
7-acetoxy-8-methoxycoumarin-6-acetaldehyde
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5]1[C:14]([O:15][CH3:16])=[C:13]2[C:8]([CH:9]=[CH:10][C:11](=[O:17])[O:12]2)=[CH:7][C:6]=1[CH2:18][CH:19]=[O:20])(=O)C.P(=O)(O)(O)O>>[CH3:16][O:15][C:14]1[C:13]2[O:12][C:11](=[O:17])[CH:10]=[CH:9][C:8]=2[CH:7]=[C:6]2[CH:18]=[CH:19][O:20][C:5]=12

Inputs

Step One
Name
7-acetoxy-8-methoxycoumarin-6-acetaldehyde
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C2C=CC(OC2=C1OC)=O)CC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water/methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=CC=3C=CC(OC31)=O)C=CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04130568

Procedure details

A solution of 2.76 g. (0.010 mole) of 7-acetoxy-8-methoxycoumarin-6-acetaldehyde in 30 ml. of 85% phosphoric acid was heated at 100° for 20 min, cooled and partitioned between water/methylene chloride. The aqueous phase was further extracted with methylene chloride. The organic extracts were combined, dried over sodium sulfate, and evaporated to yield 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one. Purification was achieved by filtration through a silica gel column, eluting with benzene/ethyl acetate, 4:1. The filtrate was evaporated to afford pure end product, mp 145°-146°.
Name
7-acetoxy-8-methoxycoumarin-6-acetaldehyde
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5]1[C:14]([O:15][CH3:16])=[C:13]2[C:8]([CH:9]=[CH:10][C:11](=[O:17])[O:12]2)=[CH:7][C:6]=1[CH2:18][CH:19]=[O:20])(=O)C.P(=O)(O)(O)O>>[CH3:16][O:15][C:14]1[C:13]2[O:12][C:11](=[O:17])[CH:10]=[CH:9][C:8]=2[CH:7]=[C:6]2[CH:18]=[CH:19][O:20][C:5]=12

Inputs

Step One
Name
7-acetoxy-8-methoxycoumarin-6-acetaldehyde
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C2C=CC(OC2=C1OC)=O)CC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water/methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=CC=3C=CC(OC31)=O)C=CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.